N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, a methoxyethyl group, and a cyclopropanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan derivatives, in general, are known to impact a variety of therapeutic areas, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known for their wide range of therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide typically involves the reaction of furan derivatives with cyclopropanesulfonamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-car
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-10(9-3-2-6-15-9)7-11-16(12,13)8-4-5-8/h2-3,6,8,10-11H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGZGGVFCIAJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1CC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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